molecular formula C28H37N3O5S B11480654 2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone CAS No. 924834-97-9

2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B11480654
CAS No.: 924834-97-9
M. Wt: 527.7 g/mol
InChI Key: SRNGBEFHVKUQAR-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound that features a morpholine ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the sulfonyl group. The phenoxy group is then attached, and finally, the piperazine ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(morpholin-4-ylsulfonyl)phenoxy]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
  • 2-(4-morpholin-4-ylsulfonylphenoxy)-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone

Uniqueness

2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

924834-97-9

Molecular Formula

C28H37N3O5S

Molecular Weight

527.7 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C28H37N3O5S/c32-27(23-36-25-9-11-26(12-10-25)37(33,34)31-19-21-35-22-20-31)29-15-17-30(18-16-29)28(13-5-2-6-14-28)24-7-3-1-4-8-24/h1,3-4,7-12H,2,5-6,13-23H2

InChI Key

SRNGBEFHVKUQAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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